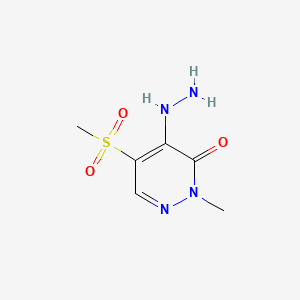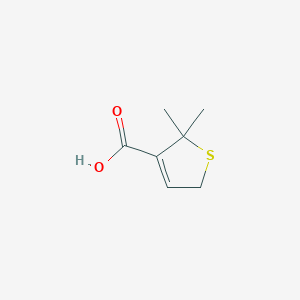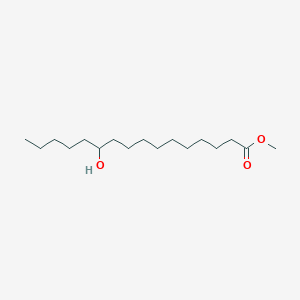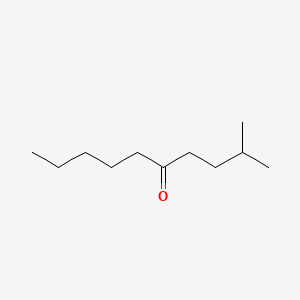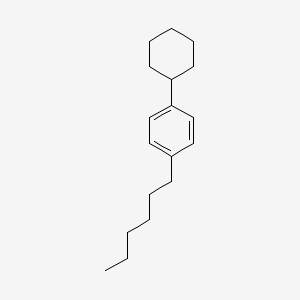
1-Cyclohexyl-4-hexylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-4-hexylbenzene is an organic compound with the molecular formula C18H28. It is composed of a benzene ring substituted with a cyclohexyl group and a hexyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-4-hexylbenzene can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of cyclohexyl chloride with hexylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclohexyl-4-hexylbenzene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the benzene ring to a cyclohexane ring, resulting in a fully saturated hydrocarbon.
Common Reagents and Conditions:
Reduction: Catalytic hydrogenation using palladium (Pd) or platinum (Pt) catalysts under high pressure and temperature conditions.
Major Products:
Oxidation: Phenol, cyclohexanone, and cyclohexyl-4-hexylbenzene-1-hydroperoxide.
Reduction: Cyclohexyl-4-hexylcyclohexane.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-Cyclohexyl-4-hexylbenzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Cyclohexyl-4-hexylbenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, including oxidation, reduction, and substitution. The molecular targets and pathways involved in its biological activities are still under investigation, with ongoing research aimed at elucidating its interactions with cellular components and enzymes .
Comparaison Avec Des Composés Similaires
1-Cyclohexyl-4-ethylbenzene: Similar structure but with an ethyl group instead of a hexyl group.
1-Cyclohexyl-4-methylbenzene: Contains a methyl group instead of a hexyl group.
1-Cyclohexyl-4-propylbenzene: Features a propyl group in place of the hexyl group.
Uniqueness: 1-Cyclohexyl-4-hexylbenzene is unique due to its longer alkyl chain, which imparts distinct physical and chemical properties.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry
Propriétés
Numéro CAS |
62268-71-7 |
|---|---|
Formule moléculaire |
C18H28 |
Poids moléculaire |
244.4 g/mol |
Nom IUPAC |
1-cyclohexyl-4-hexylbenzene |
InChI |
InChI=1S/C18H28/c1-2-3-4-6-9-16-12-14-18(15-13-16)17-10-7-5-8-11-17/h12-15,17H,2-11H2,1H3 |
Clé InChI |
ZVVKBAKPLNVTNG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC=C(C=C1)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



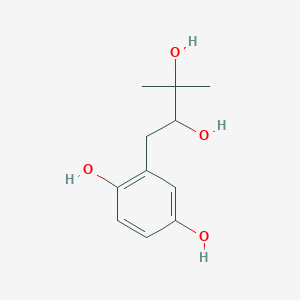
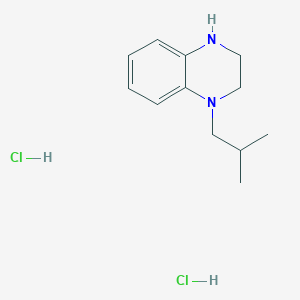

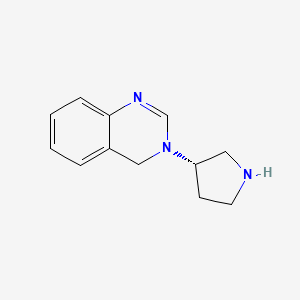
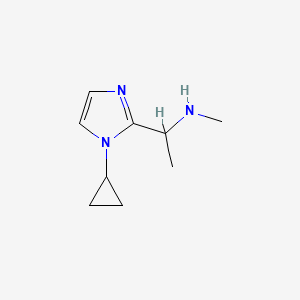
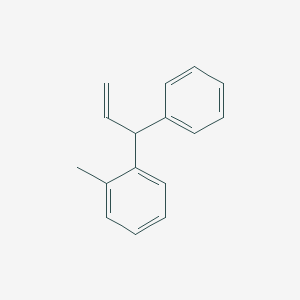
![Tricyclo[3.2.1.0~3,6~]octane-1-carboxylic acid](/img/structure/B13949878.png)
![2-Amino-1-(7-(chloromethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B13949883.png)

